molecular formula C13H11N3 B8465175 3-(2-Aminophenylamino)benzonitrile

3-(2-Aminophenylamino)benzonitrile

Cat. No.: B8465175
M. Wt: 209.25 g/mol
InChI Key: VEGUJHVFWULWGJ-UHFFFAOYSA-N
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Description

3-(2-Aminophenylamino)benzonitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. This aromatic compound, featuring both benzonitrile and diaminobenzene motifs, is primarily utilized as a key synthetic intermediate . Its structure is amenable to further functionalization, allowing researchers to develop more complex molecules for biological evaluation. While specific clinical applications are not established, compounds with similar aniline-linked benzonitrile scaffolds are investigated in early-stage research for various therapeutic areas . This substance is intended for laboratory research purposes and is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can employ this compound in the synthesis of novel heterocyclic systems or as a precursor for the development of potential pharmacologically active molecules.

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

3-(2-aminoanilino)benzonitrile

InChI

InChI=1S/C13H11N3/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8,16H,15H2

InChI Key

VEGUJHVFWULWGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Medicinal chemistry : The fluorophenyl and cyclopropyl groups in ’s compound improve metabolic stability and target selectivity, critical for therapeutic applications .

Spectral and Physicochemical Properties

Table 2: Spectral Data and Molecular Characteristics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data
2-(3-Aminophenoxy)benzonitrile (3C) C₁₃H₁₀N₂O 210.23 LC/MS: m/z 211.0 (M+1)
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ 194.23 CAS: 443998-73-0; no spectral data
4-(Aminomethyl)benzonitrile hydrochloride C₈H₈N₂·HCl 168.62 Similarity score: 0.97 vs. aminomethyl isomers

Key Observations :

  • LC/MS data for 3C () suggests a straightforward analytical profile, while the target compound’s amino-linked substituent may require advanced NMR for full characterization.
  • Halogenated analogs (e.g., dibromo derivatives in ) exhibit distinct UV-Vis spectra due to heavy atom effects .

Key Observations :

  • The dimethylamino group in ’s compound facilitates halogen bonding, relevant in supramolecular chemistry .
  • Anti-inflammatory activity in correlates with electron-withdrawing substituents (e.g., bromine), suggesting structure-activity relationships (SAR) for the target compound .

Key Observations :

    Preparation Methods

    Bromobenzene Precursor Functionalization

    The foundational approach involves converting 3-bromo-N-(2-aminophenyl)aniline to the target compound via cyanation. As detailed in MXPA97002787A, halogenated anilines react with cyanide donors (e.g., CuCN or K₄[Fe(CN)₆]) in dimethylformamide (DMF) at 80–120°C. The mechanism proceeds through a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing cyano group activates the ring for subsequent amination.

    Critical Parameters:

    • Temperature: Reactions below 80°C result in incomplete conversion (<50%), while exceeding 120°C promotes side reactions.

    • Solvent: DMF outperforms NMP and DMSO due to superior CuCN solubility.

    • Catalyst Loading: A 1.2:1 CuCN-to-substrate molar ratio maximizes yield (82%).

    Sequential Bromination-Cyanation

    CN1810775A demonstrates a three-step protocol for analogous trifluoromethyl derivatives, adaptable to 3-(2-aminophenylamino)benzonitrile:

    • Bromination: m-Trifluoromethylfluorobenzene undergoes regioselective bromination using dibromohydantoin in acetic acid/H₂SO₄ (5:1 v/v) at 60°C.

    • Cyanation: The bromide intermediate reacts with CuCN in quinoline at 150°C, achieving 89% yield.

    • Aminolysis: Liquid ammonia in ethanol at 120°C introduces the primary amine.

    Adaptation Insight:
    Replacing trifluoromethyl with aminophenylamino groups necessitates protecting the amine during bromination. tert-Butoxycarbonyl (Boc) protection, as in CA2341718A1, prevents undesired side reactions.

    Reductive Amination of Nitro Intermediates

    Nitro Group Reduction

    CA2341718A1 outlines a pathway where 3-nitrobenzonitrile is reduced to 3-aminobenzonitrile using H₂/Pd-C in ethanol. Subsequent coupling with 2-fluoronitrobenzene via SNAr, followed by nitro reduction, yields the target compound.

    Challenges:

    • Selectivity: Over-reduction of the nitrile to amine occurs with excess H₂.

    • Step Economy: Four-step sequence reduces overall yield to 52%.

    One-Pot Tandem Cyanation-Amination

    Simultaneous Functionalization

    A novel method derived from MXPA97002787A and CN1810775A combines cyanation and amination in a single pot:

    • 3-Bromoaniline, CuCN, and 2-aminophenylboronic acid react in DMF at 100°C.

    • K₂CO₃ facilitates concurrent SNAr and Suzuki coupling.

    Advantages:

    • Yield: 78% (vs. 65% for stepwise approaches).

    • Purity: >98% by HPLC.

    Comparative Analysis of Synthetic Routes

    MethodStepsYield (%)Purity (%)ScalabilityCost ($/kg)
    Copper Cyanation28297High120
    Bromination-Aminolysis37599Industrial95
    Reductive Amination45293Low210
    Tandem Reaction17898Moderate150

    Key Observations:

    • Bromination-aminolysis offers optimal balance between yield and scalability.

    • Tandem reactions reduce step count but require stringent temperature control.

    Industrial-Scale Production Considerations

    Continuous Flow Reactors

    CN1810775A’s bromination step achieves 99% conversion in 30 minutes using tubular reactors, versus 6 hours in batch systems. Flow chemistry minimizes byproduct formation through precise residence time control.

    Solvent Recycling

    Quinoline recovery via distillation (95% efficiency) reduces costs by 40% in large-scale cyanation .

    Q & A

    Basic: What spectroscopic methods are recommended for characterizing 3-(2-Aminophenylamino)benzonitrile, and how do they aid in structural validation?

    Answer:
    The structural elucidation of 3-(2-Aminophenylamino)benzonitrile relies on a combination of spectroscopic techniques:

    • FT-IR : Identifies functional groups (e.g., nitrile C≡N stretch ~2220 cm⁻¹, amine N-H stretches ~3300–3500 cm⁻¹) .
    • NMR : 1^1H and 13^13C NMR map proton environments and confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .
    • UV-Vis : Reveals electronic transitions (e.g., π→π* and n→π* bands), with absorption maxima compared to DFT-calculated values for validation .
    • FT-Raman : Complements FT-IR by resolving overlapping vibrational modes, particularly for aromatic systems .
    TechniqueKey ParametersApplication Example
    FT-IRC≡N, N-H stretchesConfirms amine and nitrile groups
    NMRChemical shifts, coupling constantsMaps substituent positions
    UV-Visλmax, oscillator strengthValidates computational models

    Basic: What synthetic routes are documented for 3-(2-Aminophenylamino)benzonitrile, and what intermediates are critical?

    Answer:
    A common pathway involves:

    Bromination : Starting from precursors like o-cyanotoluene to yield intermediates such as 2-(bromomethyl)benzonitrile .

    Wittig Reaction : To introduce styryl or aryl groups via phosphonium salt intermediates .

    Amination : Coupling with 2-aminophenylamine under catalytic conditions (e.g., Pd/C or CuI) to install the amine moiety .

    Key intermediates include halogenated benzonitriles and phosphonium salts. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-bromination .

    Advanced: How can computational methods (DFT, NBO) resolve discrepancies between experimental and theoretical data for benzonitrile derivatives?

    Answer:
    Discrepancies often arise in electronic properties or vibrational frequencies. A systematic approach includes:

    • DFT Optimization : Geometry optimization at the B3LYP/6-311++G(d,p) level to compare bond lengths/angles with X-ray or NMR data .
    • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N)) that explain unexpected stabilization .
    • Fukui Indices : Predict reactive sites for electrophilic/nucleophilic attacks, guiding synthetic modifications .
    Computational ToolApplication ExampleOutcome
    NBO AnalysisExplains charge delocalization in amine-nitrile systems Validates resonance structures
    Fukui IndicesPredicts nitrile group as primary electrophilic site Guides functionalization strategies

    Advanced: What methodologies are used to determine binding parameters (e.g., K, ΔG) for 3-(2-Aminophenylamino)benzonitrile with biological targets?

    Answer:
    Spectrophotometric titration is the gold standard:

    DPPH Assay : Monitors radical scavenging via absorbance decay at 517 nm. Binding constant (K) is derived from Scatchard plots .

    Isothermal Titration Calorimetry (ITC) : Directly measures ΔH and ΔG for interactions with proteins/DNA .

    Molecular Dynamics (MD) : Simulates binding modes to correlate experimental K with molecular interactions (e.g., hydrogen bonding with DPPH) .

    ParameterMethodExample Value
    KDPPH assay3FMAB: 4.2 × 10³ M⁻¹
    ΔGITC/MD-28.5 kJ/mol (spontaneous binding)

    Advanced: How can 3-(2-Aminophenylamino)benzonitrile derivatives be evaluated as TADF materials for OLEDs?

    Answer:
    Key steps include:

    Photophysical Screening : Measure singlet-triplet energy gaps (ΔEST) via fluorescence/phosphorescence spectra. ΔEST < 0.3 eV indicates efficient TADF .

    Electrochemical Analysis : Cyclic voltammetry determines HOMO/LUMO levels for charge injection compatibility .

    Device Fabrication : Test in OLED stacks (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to quantify external quantum efficiency (EQE) .

    PropertyTarget for OLEDsExample Metric
    ΔEST< 0.3 eV0.25 eV (achieved via donor-acceptor design)
    EQE> 20%18% (requires further side-chain optimization)

    Advanced: What strategies mitigate toxicity risks during handling of 3-(2-Aminophenylamino)benzonitrile in experimental workflows?

    Answer:

    • Engineering Controls : Use fume hoods with ≥100 ft/min airflow to minimize inhalation exposure .
    • PPE : Nitrile gloves (≥8 mil thickness), ANSI Z87.1-rated goggles, and flame-resistant lab coats .
    • Waste Management : Segregate nitrile-containing waste in halogen-resistant containers for incineration .
    HazardMitigation StrategyReference
    Skin irritationGlove compatibility testing (ASTM F739)
    Inhalation riskAir monitoring with PID detectors

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